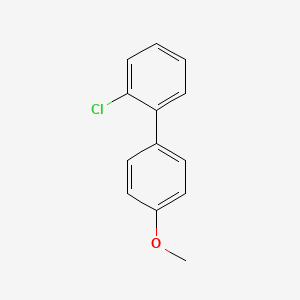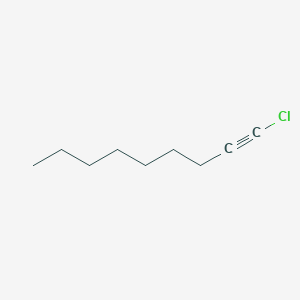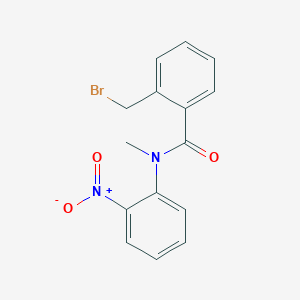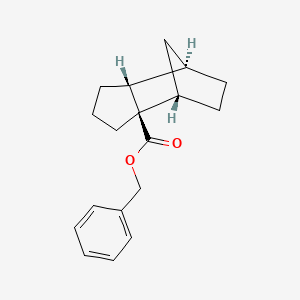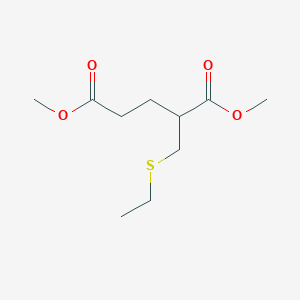
Dimethyl 2-(ethylsulfanylmethyl)pentanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-(ethylsulfanylmethyl)pentanedioate is an organic compound with the molecular formula C11H20O4S2 It is a diester derivative of pentanedioic acid, featuring an ethylsulfanylmethyl group attached to the central carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-(ethylsulfanylmethyl)pentanedioate typically involves the esterification of pentanedioic acid derivatives with methanol in the presence of an acid catalyst. The ethylsulfanylmethyl group can be introduced through nucleophilic substitution reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and catalyst concentration.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2-(ethylsulfanylmethyl)pentanedioate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the ethylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Substitution: Alkyl halides and other electrophiles can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives of the ester groups.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-(ethylsulfanylmethyl)pentanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl 2-(methylsulfanylmethyl)pentanedioate
- Dimethyl 2-(propylsulfanylmethyl)pentanedioate
- Dimethyl 2-(butylsulfanylmethyl)pentanedioate
Uniqueness
Dimethyl 2-(ethylsulfanylmethyl)pentanedioate is unique due to the specific length and structure of its ethylsulfanylmethyl group, which imparts distinct chemical and physical properties
Eigenschaften
| 91007-70-4 | |
Molekularformel |
C10H18O4S |
Molekulargewicht |
234.31 g/mol |
IUPAC-Name |
dimethyl 2-(ethylsulfanylmethyl)pentanedioate |
InChI |
InChI=1S/C10H18O4S/c1-4-15-7-8(10(12)14-3)5-6-9(11)13-2/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
AZOMGGLLGDXKFV-UHFFFAOYSA-N |
Kanonische SMILES |
CCSCC(CCC(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


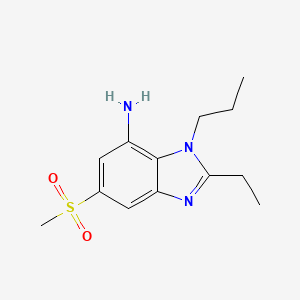
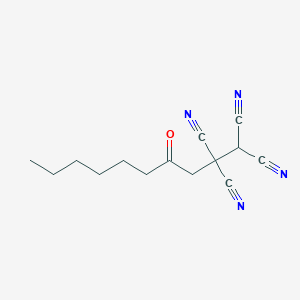
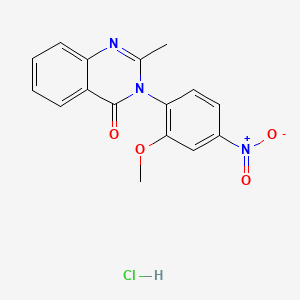
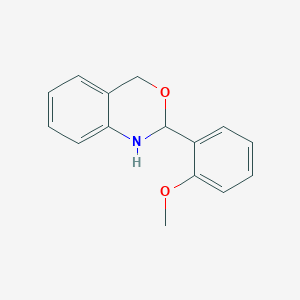

![Phenyl {4-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]phenyl}carbamate](/img/structure/B14362265.png)
